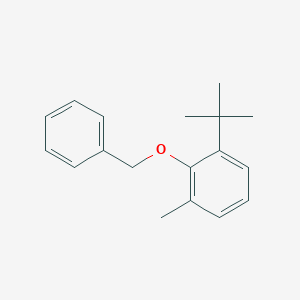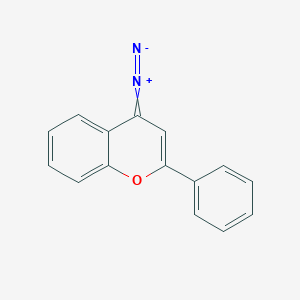
4-Diazo-2-phenyl-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diazo-2-phenyl-4H-1-benzopyran is a compound belonging to the benzopyran family, which is characterized by the fusion of a benzene ring with a heterocyclic pyran ring.
Méthodes De Préparation
The synthesis of 4-Diazo-2-phenyl-4H-1-benzopyran typically involves the diazotization of 2-phenyl-4H-1-benzopyran. This process can be achieved through the reaction of 2-phenyl-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial production methods for benzopyran derivatives often involve multi-step synthetic routes that include the formation of the benzopyran core followed by functionalization to introduce the diazo group. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
4-Diazo-2-phenyl-4H-1-benzopyran undergoes several types of chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The diazo group can couple with aromatic compounds to form azo compounds, which are often used as dyes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the diazo group typically yields aniline derivatives, while coupling reactions produce azo compounds .
Applications De Recherche Scientifique
4-Diazo-2-phenyl-4H-1-benzopyran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Diazo-2-phenyl-4H-1-benzopyran involves its ability to undergo various chemical reactions that result in the formation of biologically active compounds. The diazo group can interact with molecular targets such as enzymes and receptors, leading to changes in cellular pathways and biological effects . For example, the compound’s ability to form azo dyes involves the interaction of the diazo group with aromatic compounds, resulting in the formation of colored products .
Comparaison Avec Des Composés Similaires
4-Diazo-2-phenyl-4H-1-benzopyran can be compared with other benzopyran derivatives such as:
2-Phenyl-4H-1-benzopyran-4-one:
4H-1-Benzopyran-4-one:
2,3-Dihydro-4-phenyl-4H-1-benzopyran-4-ol: This derivative has applications in medicinal chemistry and is studied for its potential therapeutic effects.
The uniqueness of this compound lies in its diazo group, which imparts distinct chemical reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Propriétés
Numéro CAS |
61170-02-3 |
|---|---|
Formule moléculaire |
C15H10N2O |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-diazo-2-phenylchromene |
InChI |
InChI=1S/C15H10N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H |
Clé InChI |
FCSJMSYVQSPMSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+]=[N-])C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
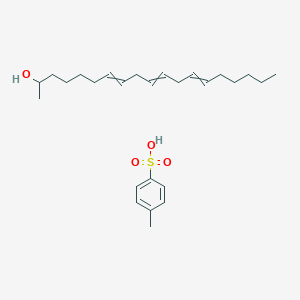
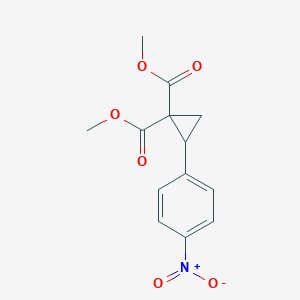
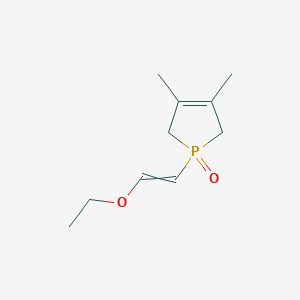
![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
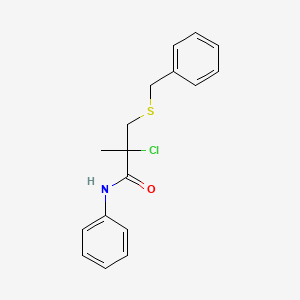

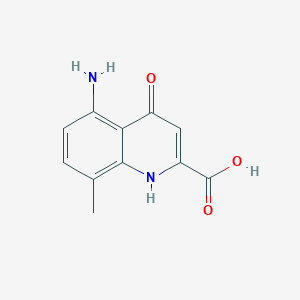
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
